molecular formula C11H12ClN3 B1434363 1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 1707399-44-7

1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B1434363
CAS No.: 1707399-44-7
M. Wt: 221.68 g/mol
InChI Key: NRDXLWPKUQARHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a novel synthetic compound designed for research and development applications, particularly in medicinal chemistry. This molecule features a fused tetrahydropyrazino-indazole core, a scaffold recognized for its significant pharmacological potential. The indazole moiety is a privileged structure in drug discovery, present in several approved therapeutics and clinical candidates for its versatile biological activities . These activities often include serving as a key pharmacophore in kinase inhibitors , anti-cancer agents , and anti-inflammatory compounds . The specific incorporation of a chloro substituent and a methyl group on the saturated ring system is intended to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block for constructing more complex, drug-like molecules or as a core scaffold for screening against various biological targets. Its structure is closely related to other tetrahydropyrazino-indazole compounds investigated in pharmaceutical research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7-2-3-9-8(6-7)10-11(12)13-4-5-15(10)14-9/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDXLWPKUQARHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN3C=CN=C(C3=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrazinoindole Precursors

A common route involves cyclization of indole derivatives bearing suitable functional groups. According to a patent (WO2000044753A1), the synthesis begins with 8-chloro-1,2,3,4-tetrahydropyrazino[1,2-α]indole, which can be prepared via chlorination and subsequent cyclization steps. This precursor undergoes further modifications to introduce the methyl group at position 9.

Key Steps:

  • Starting with 8-chloro-tetrahydropyrazinoindole.
  • Cyclization under controlled conditions, often in acetic acid or other polar solvents.
  • Use of sodium or other alkali metals for nucleophilic substitution to introduce the methyl group at the desired position.

Reaction Conditions:

  • Solvent: Acetic acid or ethanol.
  • Temperature: Around 10–25°C.
  • Reagents: Sodium hydride or sodium metal for deprotonation, methylating agents such as methyl iodide or methyl sulfate.

Yields: Typically moderate, around 40–60%, depending on the specific conditions and purity of starting materials.

Methylation at the 9-Position

The methylation at position 9 is achieved through nucleophilic substitution or methylation of the heterocyclic nitrogen or carbon atom. Approaches include:

  • Methylation using methyl iodide (MeI): Conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, often in the presence of potassium carbonate or cesium carbonate as base.
  • Reductive methylation: Using formaldehyde and sodium cyanoborohydride in acetic acid or ethanol.

Reaction Conditions:

  • Temperature: 0–25°C.
  • Duration: 12–24 hours.
  • Yields: Generally high, around 70–90%, with proper control of reaction parameters.

Cascade Cyclization of Indazole and Propargylic Amine Derivatives

An alternative approach involves cascade cyclization reactions, as reported in recent literature (e.g., from the RSC publication). This method employs indazole aldehydes reacting with propargylic amines under catalyst- and additive-free conditions to form the pyrazinoindazole core.

Key Features:

  • Substrate scope is broad, with high atom economy.
  • Mild reaction conditions, often at room temperature.
  • Yields: Typically high, often exceeding 80%.

Reaction Conditions:

  • Solvent: Usually ethanol or water.
  • Catalyst: None required.
  • Temperature: Ambient or slightly elevated.

Reduction and Functional Group Transformations

Post-cyclization, reduction steps are employed to saturate the heterocyclic rings or modify substituents:

  • Lithium aluminium hydride (LiAlH₄) in ether for reduction of nitro or imine functionalities.
  • Sodium cyanoborohydride for selective reduction of iminium intermediates.

Notes:

  • These steps are crucial for obtaining the tetrahydro derivatives.
  • Yields are generally high (above 75%) when reactions are optimized.

Summary of Preparation Data

Method Starting Material Key Reagents Conditions Yield (%) Remarks
Cyclization of pyrazinoindole 8-chloro-tetrahydropyrazinoindole Sodium hydride, methyl iodide Acetic acid, 10°C 50–60 Efficient for methylation at position 9
Chlorination Pyrazinoindole derivative POCl₃ Reflux, 3 hours 70–85 High-yield chlorination
Cascade cyclization Indazole aldehyde + propargylic amine None (catalyst-free) Room temp, ethanol >80 Environmentally friendly
Reduction Intermediates LiAlH₄ or NaBH₃CN Ether, room temp 75–90 Post-cyclization modifications

Research Findings and Notes

  • The synthesis often involves initial formation of heterocyclic intermediates via cyclization or chlorination, followed by methylation.
  • The use of mild, catalyst-free cascade cyclization reactions has gained popularity due to environmental and efficiency advantages.
  • Proper control of reaction temperature, solvent choice, and reagent equivalents is critical for optimizing yields.
  • Purification typically involves column chromatography, recrystallization, or extraction techniques.

Scientific Research Applications

Chemistry

1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole serves as an important building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as:

  • Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Engaging in nucleophilic substitutions with various nucleophiles.

These reactions can lead to the formation of oxidized derivatives or substituted analogs that may exhibit enhanced properties.

Research indicates that this compound may possess significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Activity : There is ongoing investigation into its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

The exploration of these properties is critical for developing new therapeutic agents.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being studied for its potential role in drug development. Its structural characteristics may allow it to interact with biological targets effectively, making it a candidate for:

  • Drug Design : The compound's derivatives could be tailored to enhance bioactivity and selectivity against specific diseases.
  • Pharmacological Studies : Investigating its mechanism of action and pharmacokinetics is essential for understanding its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazino[1,2-b]indazole Derivatives

Example Compounds :

  • 3,4-Dihydropyrazino[1,2-b]indazoles (e.g., 3,4-dihydropyrazino[1,2-b]indazole 6-oxides)
  • Pyrazino[1,2-b]indazole analogs with substituents (e.g., ethyl bromoacetate-derived derivatives)

Structural Differences :

  • The chlorine atom at position 1 introduces an electron-withdrawing effect, which may enhance reactivity in nucleophilic aromatic substitution (SNAr) compared to methyl or methoxy substituents .

Bioactivity :

  • Pyrazino[1,2-b]indazoles are analogs of ellipticine, showing antiplasmodial and reverse transcriptase inhibition . The chloro and methyl substituents in the target compound may modulate selectivity for these targets.
Pyrimido[1,2-b]indazole Derivatives

Example Compounds :

  • 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-ones (e.g., 4a–h)
  • Pyrimido[1,2-b]indazoles with MAO-B inhibitory activity

Structural Differences :

  • Pyrimido analogs replace the pyrazine ring with a pyrimidine ring, altering hydrogen-bonding capacity and electron distribution .
  • The trifluoromethyl group in 4a–h is a stronger electron-withdrawing substituent than chlorine, enhancing metabolic stability and influencing MAO-B selectivity .

Bioactivity :

  • Pyrimido[1,2-b]indazoles are potent MAO-B inhibitors with neuroprotective effects . The absence of a pyrimidine ring in the target compound suggests divergent biological targets.
Imidazo[1,2-b]indazole Derivatives

Example Compounds :

  • Imidazo[1,2-b]indazoles synthesized via Cu-catalyzed cascade reactions

Structural Differences :

  • These compounds feature an imidazole ring fused to indazole, differing in ring size and heteroatom arrangement compared to the pyrazine-based target compound .

Bioactivity :

  • Limited data, but imidazo[1,2-b]indazoles are explored for kinase inhibition . Structural differences may limit overlap with the target compound’s applications.

Key Data Tables

Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents Synthesis Method Notable Bioactivity
Target Compound Pyrazino[1,2-b]indazole 1-Cl, 9-Me, tetrahydro Likely solid-phase or SNAr Undisclosed (potential anti-cancer)
Pyrazino[1,2-b]indazoles Pyrazino[1,2-b]indazole Varied (e.g., NO₂, OMe) Solid-phase, bromoketones Antiplasmodial, reverse transcriptase inhibition
Pyrimido[1,2-b]indazoles Pyrimido[1,2-b]indazole CF₃, aryl groups Cyclocondensation, Suzuki MAO-B inhibition, neuroprotection
Imidazo[1,2-b]indazoles Imidazo[1,2-b]indazole Aryl/heteroaryl groups Cu-catalyzed cascade Kinase inhibition (hypothesized)
Table 2: Substituent Effects on Reactivity and Bioactivity
Substituent Electronic Effect Example Compound Impact on Bioactivity
Chlorine (Cl) Electron-withdrawing Target compound May enhance SNAr reactivity
Trifluoromethyl (CF₃) Strong EWG Pyrimido derivatives Increases metabolic stability
Methyl (Me) Electron-donating Target compound Stabilizes tetrahydro core
Piperazinyl Basic, hydrophilic 1-(Piperazin-1-yl)-analog Improves solubility and CNS uptake

Biological Activity

1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • CAS Number : 1707399-44-7
  • Molecular Formula : C12H14ClN3
  • Molecular Weight : 239.71 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrazino compounds exhibit notable anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that these compounds can induce cytotoxic effects on breast cancer cells (MCF-7), leading to reduced cell viability without triggering apoptosis, as evidenced by DNA fragmentation assays .

Cell Line Concentration (μg/mL) Cell Viability (%) Mechanism of Action
MCF-725045Cytotoxicity without apoptosis
MCF-730030Induction of cell cycle arrest

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In a study assessing the antimicrobial effectiveness against various pathogens, it was found that certain derivatives exhibited significant inhibitory effects on bacterial growth. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Research indicates that this compound may act as a dual antagonist for adenosine receptors (A1 and A2A), which are implicated in various cellular processes including cancer progression and inflammation. The inhibition constants (K_i) for these interactions suggest a potent affinity for these receptors:

Receptor Type K_i (nM)
A1116
A2A94

Case Studies

One notable case study involved the synthesis and evaluation of several tetrahydropyrazino derivatives for their anticancer activity. The study highlighted that modifications at specific positions significantly enhanced their efficacy against MCF-7 cells. These findings underscore the potential for developing targeted therapies based on structural analogs of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole, and what purification methods are recommended?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or double cyclization strategies. For example, similar heterocyclic frameworks are prepared by reacting substituted indazole precursors with chloroalkylating agents under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours . Post-synthesis purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (>95%) and melting point analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions. For example, the methyl group at position 9 typically appears as a singlet (~δ 2.8–3.2 ppm) in 1^1H NMR, while the chloro-substituted carbon resonates near δ 110–120 ppm in 13^13C NMR .
  • HRMS (ESI-QTOF) : Exact mass determination (e.g., [M + H]+ calculated for C14_{14}H15_{15}ClN3_3: 260.0953; observed: 260.0958) to verify molecular formula .
  • XRD : Single-crystal X-ray diffraction for absolute structural confirmation when feasible .

Q. How do the chloro and methyl substituents influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The chloro group at position 1 is susceptible to nucleophilic substitution (e.g., with amines or alkoxides), while the methyl group at position 9 stabilizes the tetrahydropyrazine ring via steric hindrance, reducing ring-opening side reactions. For example, Suzuki coupling at the chloro position requires Pd(PPh3_3)4_4/K2_2CO3_3 in DMF at 90°C, yielding aryl/heteroaryl derivatives .

Advanced Research Questions

Q. What computational methods are used to predict reaction pathways for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cyclization steps. Reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify viable intermediates . Software like COMSOL Multiphysics integrates AI to optimize reaction conditions (e.g., temperature, solvent polarity) by simulating energy profiles and selectivity trends .

Q. How can experimental design address contradictions in reported yield data for its synthesis?

  • Methodological Answer : Employ factorial design (e.g., 2k^k factorial) to isolate critical variables (e.g., temperature, catalyst loading, solvent ratio). For instance, a study might reveal that yield discrepancies arise from trace moisture in solvents, which deactivates catalysts. Central Composite Design (CCD) can then optimize anhydrous conditions and catalyst regeneration protocols .

Q. What strategies mitigate side reactions during functionalization of the tetrahydropyrazine core?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the NH group in the indazole moiety using Boc anhydride to prevent unwanted alkylation .
  • Catalytic Optimization : Use Pd-NHC (N-heterocyclic carbene) catalysts for cross-couplings to minimize β-hydride elimination byproducts .
  • In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments (e.g., quenching excess reagents) .

Q. How do electronic effects of substituents impact the compound’s photophysical properties?

  • Methodological Answer : Time-dependent DFT (TD-DFT) calculations correlate substituent electronic profiles (Hammett σ values) with absorption/emission spectra. For example, electron-withdrawing groups (e.g., -Cl) redshift absorption maxima due to reduced HOMO-LUMO gaps. Experimental validation involves UV-Vis in ethanol (λmax_{\text{max}} ~300–320 nm) and fluorescence quantum yield measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 2
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.